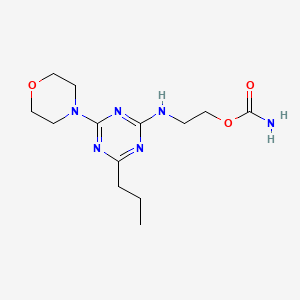








|
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[N:12]=[C:11]([NH:13][CH2:14][CH2:15][O:16][C:17](OC3C=CC=CC=3)=[O:18])[N:10]=[C:9]([CH2:26][CH2:27][CH3:28])[N:8]=2)[CH2:3][CH2:2]1.[NH3:29]>ClCCl>[NH2:29][C:17]([O:16][CH2:15][CH2:14][NH:13][C:11]1[N:12]=[C:7]([N:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)[N:8]=[C:9]([CH2:26][CH2:27][CH3:28])[N:10]=1)=[O:18]
|


|
Name
|
2-morpholino-4-[[2-[(phenoxycarbonyl)oxy]ethyl]amino]-6-propyl-1,3,5-triazine
|
|
Quantity
|
19.4 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCN(CC1)C1=NC(=NC(=N1)NCCOC(=O)OC1=CC=CC=C1)CCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
liquid
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|


|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The ammonia is then evaporated
|
|
Type
|
WASH
|
|
Details
|
the organic phase is washed successively with an aqueous solution of sodium bicarbonate and with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
It is dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
|
Type
|
CUSTOM
|
|
Details
|
crystallizes in a 50:50 mixture (v/v) of ethyl acetate-hexane
|


Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=O)OCCNC1=NC(=NC(=N1)N1CCOCC1)CCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.1 g | |
| YIELD: PERCENTYIELD | 97.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |